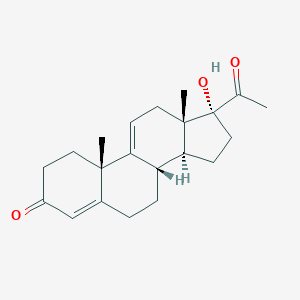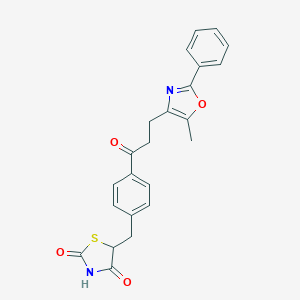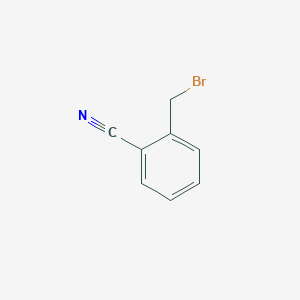
Adamantan-1-carbaldehyd
Übersicht
Beschreibung
Adamantane-1-carbaldehyde, also known as 1-Adamantanecarboxaldehyde, is a derivative of adamantane . Its IUPAC name is (3r,5r,7r)-adamantane-1-carbaldehyde . It has a molecular weight of 164.25 . It is stored under an inert atmosphere and in a freezer under -20°C .
Molecular Structure Analysis
The molecular structure of Adamantane-1-carbaldehyde is represented by the linear formula C11H16O . The InChI code for this compound is 1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 .
Chemical Reactions Analysis
Adamantane derivatives, including Adamantane-1-carbaldehyde, are known for their high reactivity . This makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Physical And Chemical Properties Analysis
Adamantane-1-carbaldehyde is a solid substance . It has a molecular weight of 164.25 . It is stored under an inert atmosphere and in a freezer under -20°C . The melting point of this compound is 147-148°C .
Wissenschaftliche Forschungsanwendungen
Synthese von funktionellen Adamantan-Derivaten
Adamantan-1-carbaldehyd wird aufgrund seiner hohen Reaktivität häufig als Ausgangsmaterial für die Synthese verschiedener funktioneller Adamantan-Derivate verwendet . Diese Derivate haben eine breite Palette an Anwendungen in verschiedenen Bereichen der Wissenschaft und Technik.
Herstellung von Monomeren
This compound wird bei der Herstellung von Monomeren verwendet . Monomere sind die Bausteine von Polymeren, die in einer Vielzahl von Materialien verwendet werden, von Kunststoffen bis hin zu Fasern.
Herstellung von thermisch stabilen Brennstoffen und Ölen
Die Verbindung wird bei der Herstellung von thermisch stabilen und energiereichen Brennstoffen und Ölen eingesetzt . Diese Brennstoffe und Öle werden in verschiedenen Industrien eingesetzt, darunter die Automobil- und Luftfahrtindustrie.
Entwicklung von bioaktiven Verbindungen
This compound wird bei der Entwicklung von bioaktiven Verbindungen verwendet . Diese Verbindungen besitzen eine biologische Aktivität und können bei der Entwicklung neuer Medikamente und Therapien eingesetzt werden.
Pharmazeutische Anwendungen
This compound findet Anwendungen in der pharmazeutischen Industrie. Es wird in der Arzneimittelsynthese verwendet und trägt zur Entwicklung neuer Medikamente bei.
Anwendungen in der Materialwissenschaft
Im Bereich der Materialwissenschaft wird this compound aufgrund seiner einzigartigen Eigenschaften verwendet . Es ist einer der am häufigsten verwendeten molekularen Bausteine in der Nanotechnologie, Biomedizin, Materialwissenschaft und Erdölwissenschaft
Safety and Hazards
Zukünftige Richtungen
Adamantane and its derivatives, including Adamantane-1-carbaldehyde, have potential applications in various fields such as nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it is increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Wirkmechanismus
Target of Action
Adamantane-1-carbaldehyde, a derivative of adamantane, primarily targets the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
Adamantane-1-carbaldehyde undergoes a Wittig reaction to give 1-vinyl adamantane . Alternatively, the adamantyloxirane forms in excellent yield from adamantane-1-carbaldehyde, and its acidic ring opening leads to 1-adamantyl-1,2-dibromoethane, which is debrominated to 1-23 .
Biochemical Pathways
The synthesis of 1,2-disubstituted adamantane derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
Pharmacokinetics
The high reactivity of this compound offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives .
Result of Action
The result of the action of Adamantane-1-carbaldehyde is the production of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The action of Adamantane-1-carbaldehyde can be influenced by various environmental factors.
Biochemische Analyse
Biochemical Properties
Adamantane-1-carbaldehyde, like other adamantane derivatives, is known for its high reactivity . This makes it a valuable starting material for the synthesis of various functional adamantane derivatives
Cellular Effects
Adamantane derivatives have been shown to interact with specific cell receptors, illuminating the receptor targeting process in living cells .
Molecular Mechanism
The high reactivity of adamantane derivatives suggests that they may interact with biomolecules in significant ways .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Adamantane-1-carbaldehyde in laboratory settings. Adamantane derivatives are known for their stability .
Transport and Distribution
Adamantane derivatives are known to interact with specific cell receptors .
Eigenschaften
IUPAC Name |
adamantane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZULQZKFBAHSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452930 | |
| Record name | 1-adamantanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2094-74-8 | |
| Record name | 1-adamantanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Adamantane-1-carbaldehyde in the synthesis of potential antibacterial agents?
A1: Adamantane-1-carbaldehyde serves as a crucial starting material in synthesizing novel trimethoprim analogues with potential antibacterial activity []. The aldehyde group in Adamantane-1-carbaldehyde reacts with 3-methoxypropionitrile to yield a mixture of acrylonitrile derivatives. These derivatives are then condensed with various nitrogen-containing compounds like guanidine, acetamidine, and thiourea to create a series of 5-adamantan-1-yl-methyl analogues of trimethoprim [].
Q2: How does the incorporation of the adamantyl group potentially influence the biological activity of the synthesized compounds?
A2: While the provided abstracts don't delve into specific structure-activity relationships, it's known that incorporating bulky, lipophilic groups like adamantane can influence a molecule's pharmacological properties. These modifications may impact the compound's binding affinity to biological targets, its ability to permeate cell membranes, and its overall pharmacokinetic profile. Further research, including detailed SAR studies and in vitro/in vivo evaluations, is needed to elucidate the precise influence of the adamantyl group on the biological activity of these trimethoprim analogues [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)










![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
